2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
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Overview
Description
2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an isopropoxyphenyl group and multiple methoxy groups attached to the chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Attachment of the isopropoxyphenyl group: This step involves the reaction of the chromenone intermediate with 4-isopropoxyphenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Key considerations include:
Catalyst selection: Choosing efficient and cost-effective catalysts for each step.
Reaction conditions: Optimizing temperature, pressure, and solvent systems to maximize yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 2-(4-isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-dihydrochromen-4-one.
Substitution: Formation of 2-(4-substituted phenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one derivatives.
Scientific Research Applications
2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Interacting with receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
- 2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
- 2-(4-Propoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
Uniqueness
2-(4-Isopropoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs
Properties
CAS No. |
70460-26-3 |
---|---|
Molecular Formula |
C22H24O7 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5,6,7,8-tetramethoxy-2-(4-propan-2-yloxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H24O7/c1-12(2)28-14-9-7-13(8-10-14)16-11-15(23)17-18(24-3)20(25-4)22(27-6)21(26-5)19(17)29-16/h7-12H,1-6H3 |
InChI Key |
RTUSIIWBOUVOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Origin of Product |
United States |
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